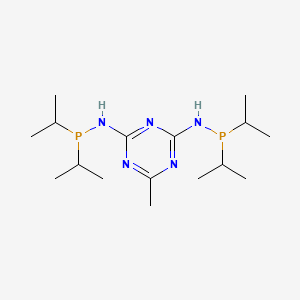
Methyl 6-aminonaphthalene-1-carboxylate HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 6-aminonaphthalene-1-carboxylate HCl” is a chemical compound with the IUPAC name methyl 6-amino-1-naphthoate hydrochloride . It has a molecular weight of 237.69 and is typically found in a white to yellow solid form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C12H11NO2.ClH/c1-15-12(14)11-4-2-3-8-7-9(13)5-6-10(8)11;/h2-7H,13H2,1H3;1H . This indicates the presence of a carboxylate group, which is a key functional group in organic chemistry . Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 237.69 .科学的研究の応用
Methyl 6-aminonaphthalene-1-carboxylate HCl has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used as a fluorescent probe for the detection and quantification of metal ions in solution. Furthermore, this compound has been used in the study of enzyme inhibition, protein-ligand binding, and other biochemical processes.
作用機序
Methyl 6-aminonaphthalene-1-carboxylate HCl acts as a substrate for a variety of enzymes, including cytochrome P450 enzymes, monoamine oxidase, and aldehyde dehydrogenase. It is thought to be metabolized by these enzymes to form a variety of metabolites, including aldehydes, ketones, and alcohols.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of cytochrome P450 enzymes, monoamine oxidase, and aldehyde dehydrogenase. In vivo studies have demonstrated that this compound can modulate the activity of a variety of neurotransmitters, including serotonin, dopamine, and norepinephrine. Additionally, this compound has been shown to have an anti-inflammatory and anti-oxidant effect in animal models.
実験室実験の利点と制限
Methyl 6-aminonaphthalene-1-carboxylate HCl has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable and can be stored for long periods of time. Additionally, it is relatively inexpensive and can be synthesized in the laboratory. However, this compound is not water-soluble and must be dissolved in a suitable solvent before use. Furthermore, there is a risk of contamination with other compounds when synthesizing this compound in the laboratory.
将来の方向性
Methyl 6-aminonaphthalene-1-carboxylate HCl has potential for further study in a variety of areas. For example, further research is needed to better understand the biochemical and physiological effects of this compound. Additionally, further research is needed to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or anti-oxidant agent. Finally, further research is needed to explore the potential of this compound as a fluorescent probe for the detection and quantification of metal ions in solution.
合成法
Methyl 6-aminonaphthalene-1-carboxylate HCl is synthesized from the reaction of 6-aminonaphthalene-1-carboxylic acid and methyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol and yields this compound as the product.
特性
IUPAC Name |
methyl 6-aminonaphthalene-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2.ClH/c1-15-12(14)11-4-2-3-8-7-9(13)5-6-10(8)11;/h2-7H,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAHSYOVHRLGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CC(=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














